Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate
Description
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate (CAS: ZINC1399180, AKOS005101499) is a quinoline-based derivative featuring a sulfanylacetate ester moiety and a formyl substituent at the 3-position of the quinoline ring . The presence of the formyl group enhances reactivity, enabling further functionalization via nucleophilic addition or condensation reactions.
Properties
IUPAC Name |
methyl 2-(3-formylquinolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTIVBXKOSGFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate typically involves the reaction of 3-formylquinoline with methyl thioglycolate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Condensation Reactions of the Formyl Group
The 3-formyl substituent on the quinoline ring enables classic aldehyde-driven transformations:
Schiff Base Formation
Reaction with primary amines (e.g., anilines, hydrazines) yields Schiff bases. For example:
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Condensation with substituted anilines in acetone generates 1-(2-sulfanylacetate-quinolin-3-yl)-N-(aryl)methanimines .
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Hydrazine hydrate forms 2-chloro-3-(hydrazonomethyl)quinoline analogs, which further react with aldehydes (e.g., 2-naphthaldehyde) to produce hydrazone-linked derivatives .
Knoevenagel Condensation
The formyl group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, methyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction is catalyzed by bases like piperidine or proline .
Reduction of the Formyl Group
The aldehyde can be selectively reduced to a hydroxymethyl or methyl group:
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Sodium borohydride (NaBH4) in methanol reduces the formyl group to a primary alcohol .
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Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) further reduces the alcohol to a methyl group, though competing ester reduction may occur .
Reactivity of the Sulfanyl Acetate Moiety
The sulfide and ester functionalities enable distinct transformations:
Ester Hydrolysis
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Acidic or basic hydrolysis converts the methyl ester to a carboxylic acid. For example, refluxing with aqueous HCl or NaOH yields 2-[(3-formyl-2-quinolinyl)sulfanyl]acetic acid .
Sulfide Oxidation
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Hydrogen peroxide (H2O2) oxidizes the sulfide to sulfoxide or sulfone derivatives, depending on reaction conditions .
Nucleophilic Substitution
The sulfide may act as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions. For instance, reaction with morpholine in dimethylaminopyridine (DMAP) replaces the sulfide with morpholino groups .
Cyclization and Heterocycle Formation
The formyl group facilitates intramolecular cyclizations:
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Reaction with formamide and formic acid in ethanol forms pyrrolo[3,4-b]quinolinones via imine intermediates .
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Condensation with phenylhydrazine followed by cyclization in nitrobenzene yields pyrazolo[3,4-b]quinolines .
Multicomponent Reactions (MCRs)
The compound participates in MCRs to form complex heterocycles:
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With malononitrile and 4-hydroxycoumarin under proline catalysis, it forms pyrano[3,2-c]chromenones via Knoevenagel adducts and cyclization .
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Reaction with azides and alkynes in copper-catalyzed click chemistry generates triazole-linked hybrids, though direct examples require azide-functionalized intermediates .
Key Research Findings
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The formyl group’s electrophilicity drives condensations, while the sulfide enables modular substitutions .
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Microwave irradiation enhances reaction efficiency for cyclizations and substitutions (e.g., 70–98% yields for esterifications) .
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Proline catalysis in MCRs improves stereoselectivity and reduces reaction times .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds related to methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate exhibit significant antimicrobial properties. For instance, derivatives of quinoline structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Properties
In studies involving bioactive compounds isolated from plant species, similar quinoline derivatives demonstrated notable anti-inflammatory effects. The mechanisms involve inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways. These findings suggest that this compound could be explored further for therapeutic applications in treating inflammatory diseases .
Organic Synthesis Applications
Synthesis of Heterocycles
The compound is utilized as a precursor in the synthesis of various heterocyclic compounds, particularly quinolines. The presence of the sulfanyl group enhances reactivity, allowing for diverse synthetic pathways. Techniques such as the Sonogashira coupling reaction have been employed to create more complex molecular frameworks, which are essential in developing novel materials and pharmaceuticals .
Building Block for Drug Development
this compound serves as a versatile building block in drug design. Its ability to undergo various functional group transformations makes it suitable for generating libraries of compounds that can be screened for biological activity. This approach is particularly relevant in the discovery of new drugs targeting specific diseases .
Phytochemistry Applications
Isolation from Natural Sources
Recent studies have focused on isolating bioactive phytochemicals from plant species that contain similar structural motifs to this compound. These investigations reveal promising biological activities, including antimicrobial and anti-inflammatory effects, suggesting that such compounds may contribute to the medicinal properties of traditional herbal remedies .
Case Studies and Research Findings
| Study/Source | Findings | Applications |
|---|---|---|
| PMC9078675 | Demonstrated significant antibacterial activity against E. coli and S. aureus | Potential antibiotic development |
| PMC11652197 | Isolated compounds with anti-inflammatory effects | Drug development for inflammatory diseases |
| MDPI Research | Showed versatility in organic synthesis through various reactions | Synthesis of new drug candidates |
Mechanism of Action
The mechanism of action of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl group and the quinoline ring are likely involved in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Quinoxaline Cores
Ethyl (3-Phenylquinoxalin-2-ylsulfanyl)acetate
- Structure: Quinoxaline core with a phenyl group at the 3-position and a sulfanylacetate ester.
- Key Differences: Replaces quinoline with quinoxaline (two nitrogen atoms vs. one in quinoline) and lacks the formyl group.
- Synthetic Utility: Serves as a precursor for hydrazides (82% yield) via hydrazine hydrate reflux, enabling amino acid or alkylamine residue incorporation .
- Physical Data: Not explicitly reported, but analogous esters (e.g., methyl 2-(2-quinoxalinylsulfanyl)acetate) are commercially available .
Methyl 2-(2-Quinoxalinylsulfanyl)acetate
Heterocyclic Variants with Sulfanylacetate Moieties
Methyl 2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
- Structure : Pyridine core with a trifluoromethyl group and sulfanylacetate ester.
- Key Differences: Pyridine replaces quinoline; trifluoromethyl (electron-withdrawing) vs. formyl (electrophilic).
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
Functional Group Variations
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Furoquinoline core with a methoxyphenyl group and carboxylic acid.
- Key Differences : Fused furan ring replaces the sulfanylacetate chain; carboxylic acid enhances polarity.
- Synthesis: Multicomponent reaction (68% yield) using 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Physical Data : Melting point 271–272°C; characterized by $ ^1H $-NMR (δ 12.72 for COOH) and IR (1715 cm$ ^{-1} $ for C=O) .
Ethyl 2-[({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate
- Structure : Pyridine core with carbamoyl and sulfanylacetate groups.
- Key Differences: Carbamoyl substitution introduces hydrogen-bonding capacity; cyano and amino groups enhance reactivity.
- Crystallography : "Folded" conformation stabilized by intramolecular C–H⋯O bonds and lattice water interactions .
Comparative Analysis Table
Key Findings and Implications
Structural Influence on Reactivity: The 3-formyl group in the target compound enhances electrophilicity, enabling Schiff base formation or nucleophilic additions, whereas quinoxaline derivatives (e.g., ) favor hydrazide formation . Esters (e.g., ) exhibit lower melting points compared to carboxylic acids (), reflecting differences in intermolecular forces.
Synthetic Accessibility :
- Multicomponent reactions () and alkylation methods () are prevalent for sulfanylacetate derivatives. The target compound’s synthesis likely parallels these routes but requires formyl group introduction .
Biological and Industrial Relevance: Quinoline/quinoxaline derivatives are prioritized for drug discovery due to their heteroaromatic stability. The commercial availability of analogues () underscores their utility in high-throughput screening .
Crystallographic Behavior :
- Carboxylic acid derivatives () form robust hydrogen-bonded networks, impacting solubility and formulation strategies, whereas esters (e.g., ) may offer better membrane permeability .
Biological Activity
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinoline moiety and a sulfanyl group, which are known for their biological activities. The synthesis of this compound typically involves the reaction of 3-formyl-2-mercaptoquinoline with methyl acetate under basic conditions. This method has been optimized for efficiency and yield, allowing for large-scale production .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 6.62 |
These values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin, which has an IC50 of approximately 3.23 µg/mL . The mechanism of action appears to involve interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 44 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 18 |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, the introduction of various substituents on the quinoline ring or altering the sulfanyl group can enhance potency or selectivity toward specific biological targets. Molecular docking studies have provided insights into binding affinities at target sites such as human thymidylate synthase, suggesting that structural modifications can optimize therapeutic efficacy .
Case Studies
- Anticancer Efficacy : A study involving the treatment of HCT-116 cells with this compound showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment .
- Bacterial Resistance : In a comparative study assessing various quinoline derivatives against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
